
1-Bromo-4-ethynylbenzene
概要
説明
1-Bromo-4-ethynylbenzene, also known as 4-Bromophenylacetylene, is a chemical compound with the molecular formula C8H5Br . It is a white to yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-ethynylbenzene consists of an ethynyl group (C≡CH) attached to the 4th carbon of a bromobenzene ring . The molecular weight is 181.03 .Chemical Reactions Analysis
When 1-Bromo-4-ethynylbenzene is chemically adsorbed on Cu(100), it forms two C-Cu bonds and a 60° tilting aromatic plane with respect to the surface . At 370K, dissociation of both the C-Br and CC-H bonds of 1-bromo-4-ethynylbenzene generates adsorbed intermediates of C6H5C2, C6H4C2H2, and C6H4C2 .Physical And Chemical Properties Analysis
1-Bromo-4-ethynylbenzene is a solid at 20°C . It has a melting point of 64.0 to 68.0 °C and a boiling point of 92 °C/12 mmHg . It is soluble in toluene .科学的研究の応用
Synthesis of 1-bromo-4-(4’-tetrahydropyranyloxy-1’-ethynylphenyl)benzene
1-Bromo-4-ethynylbenzene has been used in the synthesis of 1-bromo-4-(4’-tetrahydropyranyloxy-1’-ethynylphenyl)benzene . This compound could be used as an intermediate in the synthesis of more complex organic molecules.
Starting Material for Second-Order Nonlinear Optical Materials
4-Bromophenylacetylene is used as the starting material for second-order nonlinear optical materials . These materials have applications in optoelectronics, including high-speed telecommunications.
Synthesis of Heterocyclotriynes
4-Bromophenylacetylene is used in the synthesis of heterocyclotriynes . These compounds are of interest in the field of organic chemistry due to their unique structure and reactivity.
Synthesis of Unsymmetrical 1,4-Diarylbutadiynes
4-Bromophenylacetylene is used in the synthesis of unsymmetrical 1,4-diarylbutadiynes . These compounds have potential applications in the development of new materials and pharmaceuticals.
Intermediate in Organic Synthesis
1-Bromo-4-ethynylbenzene is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
作用機序
Target of Action
1-Bromo-4-ethynylbenzene, also known as 4-bromophenylacetylene, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important organic synthesis intermediate . .
Mode of Action
The compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is part of a larger class of reactions known as “click chemistry”, which are characterized by their efficiency and versatility in forming carbon-heteroatom bonds .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds, suggesting that it may play a role in multiple biochemical pathways .
Pharmacokinetics
Given its use as a biochemical reagent, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the organism in which it is used .
Result of Action
As a biochemical reagent, it is likely to be involved in the synthesis of various organic compounds, potentially influencing a range of cellular processes .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-ethynylbenzene can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry, cool, and well-ventilated place . Furthermore, it is soluble in chloroform, diethyl ether, and ethanol, suggesting that its action may be influenced by the presence of these solvents .
Safety and Hazards
1-Bromo-4-ethynylbenzene is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
1-bromo-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLVZQZDXQWLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227419 | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethynylbenzene | |
CAS RN |
766-96-1 | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


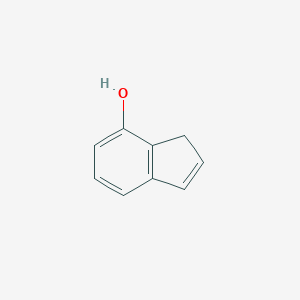
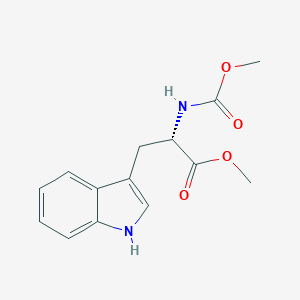
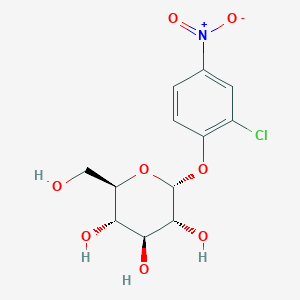

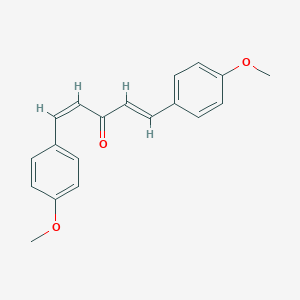

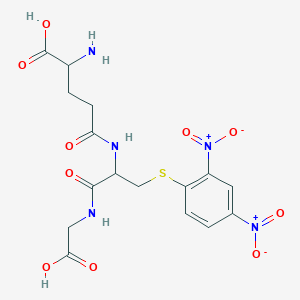
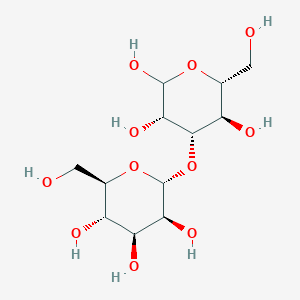
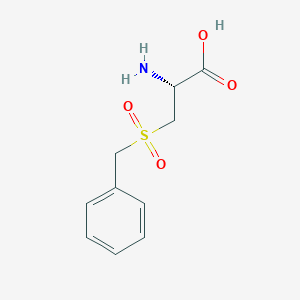
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)
